molecular formula C8H10F3IN2O B2985516 1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856072-54-2

1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2985516
CAS No.: 1856072-54-2
M. Wt: 334.081
InChI Key: NPQZAHYTYUXHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of an ethyl group, an iodine atom, and a trifluoroethoxy methyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
  • 1-ethyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
  • 1-ethyl-4-fluoro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Uniqueness

1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the presence of the iodine atom, which can participate in specific interactions not possible with other halogens. This can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-ethyl-4-iodo-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3IN2O/c1-2-14-3-6(12)7(13-14)4-15-5-8(9,10)11/h3H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQZAHYTYUXHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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